molecular formula C10H3F7O B14553170 3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol CAS No. 61794-47-6

3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol

Cat. No.: B14553170
CAS No.: 61794-47-6
M. Wt: 272.12 g/mol
InChI Key: WSNGOKPMHZCNNQ-UHFFFAOYSA-N
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Description

3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available fluorinated benzene derivatives.

    Alkyne Formation:

    Fluorination: The fluorination of the aromatic ring is carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its fluorinated structure makes it a candidate for the development of advanced materials with unique electronic and thermal properties.

Biology and Medicine:

    Drug Development: The compound’s fluorinated groups can improve the metabolic stability and bioavailability of pharmaceutical agents.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Coatings and Polymers: The compound can be incorporated into coatings and polymers to enhance their chemical resistance and durability.

    Electronics: Its unique electronic properties make it suitable for use in the fabrication of electronic components and devices.

Mechanism of Action

The mechanism of action of 3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

  • 3-[2,3,5,6-Tetrafluorophenyl]prop-2-yn-1-ol
  • 3-[2,3,4,5,6-Pentafluorophenyl]prop-2-yn-1-ol
  • 3-[2,3-Difluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol

Comparison:

  • Fluorination Pattern: The presence and position of fluorine atoms and trifluoromethyl groups can significantly influence the compound’s reactivity and properties.
  • Chemical Stability: Compounds with more fluorine atoms tend to exhibit higher chemical stability and resistance to degradation.
  • Biological Activity: The specific arrangement of fluorine atoms can affect the compound’s interaction with biological targets, leading to differences in biological activity and efficacy.

Properties

CAS No.

61794-47-6

Molecular Formula

C10H3F7O

Molecular Weight

272.12 g/mol

IUPAC Name

3-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H3F7O/c11-6-4(2-1-3-18)7(12)9(14)5(8(6)13)10(15,16)17/h18H,3H2

InChI Key

WSNGOKPMHZCNNQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)O

Origin of Product

United States

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